molecular formula C13H22N2 B6268134 4-{[(3,3-dimethylbutan-2-yl)amino]methyl}aniline CAS No. 1909306-34-8

4-{[(3,3-dimethylbutan-2-yl)amino]methyl}aniline

Cat. No.: B6268134
CAS No.: 1909306-34-8
M. Wt: 206.3
InChI Key:
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Description

4-{[(3,3-dimethylbutan-2-yl)amino]methyl}aniline is an organic compound with the molecular formula C₁₃H₂₂N₂ It is a derivative of aniline, where the amino group is substituted with a 3,3-dimethylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3,3-dimethylbutan-2-yl)amino]methyl}aniline typically involves the reaction of 4-aminobenzylamine with 3,3-dimethylbutan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(3,3-dimethylbutan-2-yl)amino]methyl}aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

4-{[(3,3-dimethylbutan-2-yl)amino]methyl}aniline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[(3,3-dimethylbutan-2-yl)amino]methyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(3,3-dimethylbutan-2-yl)amino]methyl}phenol
  • 4-{[(3,3-dimethylbutan-2-yl)amino]methyl}benzoic acid
  • 4-{[(3,3-dimethylbutan-2-yl)amino]methyl}benzaldehyde

Uniqueness

4-{[(3,3-dimethylbutan-2-yl)amino]methyl}aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-{[(3,3-dimethylbutan-2-yl)amino]methyl}aniline involves the reaction of 4-nitrobenzaldehyde with 3,3-dimethylbutan-2-ylamine followed by reduction of the resulting nitro compound to the corresponding amine.", "Starting Materials": [ "4-nitrobenzaldehyde", "3,3-dimethylbutan-2-ylamine", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 4-nitrobenzaldehyde (1.0 equiv) and 3,3-dimethylbutan-2-ylamine (1.2 equiv) in methanol and add a catalytic amount of hydrochloric acid.", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Add sodium borohydride (1.5 equiv) to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction with water and extract the product with ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product, 4-{[(3,3-dimethylbutan-2-yl)amino]methyl}aniline." ] }

CAS No.

1909306-34-8

Molecular Formula

C13H22N2

Molecular Weight

206.3

Purity

0

Origin of Product

United States

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